molecular formula C9H14O5S B13170122 Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Katalognummer: B13170122
Molekulargewicht: 234.27 g/mol
InChI-Schlüssel: KDPKILAUPKISMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is a chemical compound with the molecular formula C9H14O5S and a molecular weight of 234.27 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide typically involves the reaction of suitable starting materials under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with 1,3-propanedithiol in the presence of a base to form the spiro compound. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards. These facilities utilize advanced equipment and techniques to scale up the synthesis process while maintaining the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for diverse applications in research and industry.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is utilized in several scientific research areas, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It finds applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms within the ring system. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Eigenschaften

Molekularformel

C9H14O5S

Molekulargewicht

234.27 g/mol

IUPAC-Name

ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)3-5-15(11,12)6-4-9/h7H,2-6H2,1H3

InChI-Schlüssel

KDPKILAUPKISMG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C2(O1)CCS(=O)(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.